Piperazine, 1-[2-(phenylthio)ethyl]-
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Overview
Description
1-[2-(PHENYLSULFANYL)ETHYL]PIPERAZINE is a chemical compound with the molecular formula C12H18N2S and a molecular weight of 222.35 g/mol It is characterized by the presence of a piperazine ring substituted with a phenylsulfanyl group at the ethyl position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(PHENYLSULFANYL)ETHYL]PIPERAZINE typically involves the reaction of piperazine with a phenylsulfanyl ethyl halide under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the nucleophilic substitution reaction . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 1-[2-(PHENYLSULFANYL)ETHYL]PIPERAZINE follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
1-[2-(PHENYLSULFANYL)ETHYL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding the corresponding piperazine derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents.
Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperazine derivatives without the phenylsulfanyl group.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(PHENYLSULFANYL)ETHYL]PIPERAZINE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 1-[2-(PHENYLSULFANYL)ETHYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The phenylsulfanyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-[2-(PHENYLSULFANYL)ETHYL]PIPERAZINE DIHYDROCHLORIDE: A salt form of the compound with similar properties but different solubility and stability characteristics.
1-[2-(METHYLSULFANYL)ETHYL]PIPERAZINE: A related compound with a methylsulfanyl group instead of a phenylsulfanyl group, leading to different chemical and biological properties.
Uniqueness
1-[2-(PHENYLSULFANYL)ETHYL]PIPERAZINE is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to other piperazine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
73446-34-1 |
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Molecular Formula |
C12H18N2S |
Molecular Weight |
222.35 g/mol |
IUPAC Name |
1-(2-phenylsulfanylethyl)piperazine |
InChI |
InChI=1S/C12H18N2S/c1-2-4-12(5-3-1)15-11-10-14-8-6-13-7-9-14/h1-5,13H,6-11H2 |
InChI Key |
KVSFTLLHQGAGKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCSC2=CC=CC=C2 |
Origin of Product |
United States |
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